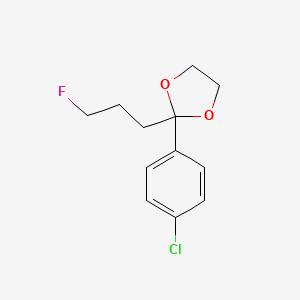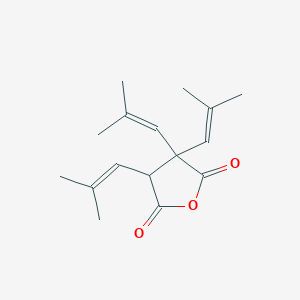
Triisobutenylsuccinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:
Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of primary or secondary amines, often under mild heating.
Major Products Formed
Hydrolysis: Triisobutenylsuccinic acid.
Esterification: Triisobutenylsuccinic esters.
Amidation: Triisobutenylsuccinic amides.
Aplicaciones Científicas De Investigación
Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.
Mecanismo De Acción
The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:
Maleic anhydride: Similar in structure but lacks the triisobutene group.
Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.
Succinic anhydride: The simplest form of succinic anhydride without any substituents.
The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.
Propiedades
Número CAS |
63979-83-9 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |
Clave InChI |
IGFXDIOXQABHSI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


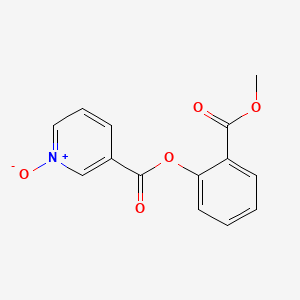




silane](/img/structure/B14494236.png)

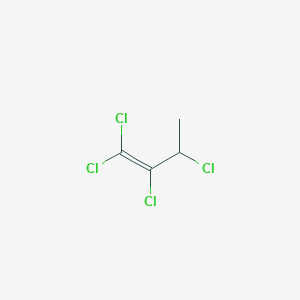

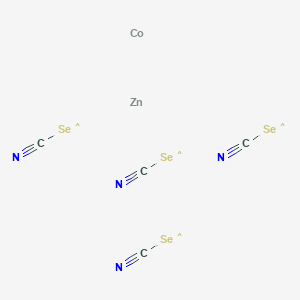
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
